m-PEG36-alcohol m-PEG36-alcohol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13452298
InChI: InChI=1S/C73H148O37/c1-75-4-5-77-8-9-79-12-13-81-16-17-83-20-21-85-24-25-87-28-29-89-32-33-91-36-37-93-40-41-95-44-45-97-48-49-99-52-53-101-56-57-103-60-61-105-64-65-107-68-69-109-72-73-110-71-70-108-67-66-106-63-62-104-59-58-102-55-54-100-51-50-98-47-46-96-43-42-94-39-38-92-35-34-90-31-30-88-27-26-86-23-22-84-19-18-82-15-14-80-11-10-78-7-6-76-3-2-74/h74H,2-73H2,1H3
SMILES: COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Molecular Formula: C73H148O37
Molecular Weight: 1617.9 g/mol

m-PEG36-alcohol

CAS No.:

Cat. No.: VC13452298

Molecular Formula: C73H148O37

Molecular Weight: 1617.9 g/mol

* For research use only. Not for human or veterinary use.

m-PEG36-alcohol -

Specification

Molecular Formula C73H148O37
Molecular Weight 1617.9 g/mol
IUPAC Name 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Standard InChI InChI=1S/C73H148O37/c1-75-4-5-77-8-9-79-12-13-81-16-17-83-20-21-85-24-25-87-28-29-89-32-33-91-36-37-93-40-41-95-44-45-97-48-49-99-52-53-101-56-57-103-60-61-105-64-65-107-68-69-109-72-73-110-71-70-108-67-66-106-63-62-104-59-58-102-55-54-100-51-50-98-47-46-96-43-42-94-39-38-92-35-34-90-31-30-88-27-26-86-23-22-84-19-18-82-15-14-80-11-10-78-7-6-76-3-2-74/h74H,2-73H2,1H3
Standard InChI Key BYLIGSNYHOODII-UHFFFAOYSA-N
SMILES COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Canonical SMILES COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

m-PEG36-alcohol features a linear PEG backbone with a methoxy group (-OCH3_3) at one terminus and a hydroxyl group (-OH) at the other. The IUPAC name, 2-[2-[2-...ethoxy]ethoxy]ethoxy]ethanol (abbreviated for clarity), reflects its 36 ethylene oxide repeats . This architecture imparts amphiphilic properties, enabling compatibility with both aqueous and organic phases.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC73H148O37\text{C}_{73}\text{H}_{148}\text{O}_{37}
Molecular Weight1,617.9 g/mol
CAS Number114740-40-8, 9004-74-4
SolubilityWater, DMSO, methanol
Storage Conditions-20°C (dry, inert atmosphere)

Synthesis and Stability

While synthesis protocols are proprietary, the compound is typically produced through anionic polymerization of ethylene oxide, initiated by methoxy groups. The hydroxyl terminus is introduced via controlled termination . Stability studies indicate degradation risks under prolonged exposure to light, heat, or acidic/basic conditions, necessitating strict storage protocols .

Mechanisms of Action in Biomedical Applications

Role in PROTAC Design

m-PEG36-alcohol serves as a PEG-based linker in PROTACs, molecules designed to degrade specific disease-related proteins. PROTACs consist of three components:

  • A ligand for the target protein.

  • A ligand for an E3 ubiquitin ligase.

  • A linker (e.g., m-PEG36-alcohol) that connects the two ligands .

The PEG spacer ensures optimal distance and flexibility between ligands, enabling simultaneous engagement with the target protein and ubiquitin ligase. This triggers ubiquitination and subsequent proteasomal degradation of the target .

Key Advantages:

  • Enhanced Solubility: PEG reduces aggregation of hydrophobic drug molecules .

  • Prolonged Circulation: PEGylation shields PROTACs from renal clearance and enzymatic degradation .

  • Tunable Pharmacokinetics: Varying PEG length (e.g., PEG36) modulates bioavailability and tissue penetration .

Drug Delivery Systems

Beyond PROTACs, m-PEG36-alcohol is utilized in:

  • Liposomes and Nanoparticles: PEG coatings improve colloidal stability and evade immune detection .

  • Protein Conjugation: Hydroxyl groups enable covalent attachment to proteins, reducing immunogenicity .

  • Hydrogel Formation: Cross-linking via hydroxyl groups creates scaffolds for controlled drug release .

Comparative Analysis with Related PEG Derivatives

m-PEG36-alcohol vs. Amino-PEG36-alcohol

Amino-PEG36-alcohol (C72H147NO36\text{C}_{72}\text{H}_{147}\text{NO}_{36}) replaces the hydroxyl group with an amine (-NH2_2), enabling conjugation to carboxylic acids or NHS esters. While both derivatives enhance solubility, the amine group offers broader bioconjugation versatility .

m-PEG36-alcohol vs. HO-PEG36-OH

HO-PEG36-OH, a diol with hydroxyl termini, lacks the methoxy group. This difference impacts self-assembly behavior; m-PEG36-alcohol’s methoxy terminus reduces intermolecular hydrogen bonding, preventing crystallization .

Industrial and Research Applications

Pharmaceutical Development

  • PROTAC Synthesis: Used in ARV-110 (a prostate cancer drug candidate) to link BET inhibitors to E3 ligase ligands .

  • mRNA Delivery: PEGylated lipid nanoparticles (LNPs) employ m-PEG36-alcohol to stabilize COVID-19 vaccines .

Diagnostic Tools

  • Contrast Agents: PEGylated gadolinium complexes improve MRI contrast longevity .

  • Biosensors: Hydroxyl groups facilitate immobilization of antibodies on sensor surfaces .

Challenges and Future Directions

Limitations

  • Batch Variability: Polydispersity in PEG chain length affects reproducibility .

  • Immunogenicity: Anti-PEG antibodies reported in 40% of the population may limit therapeutic efficacy .

Innovations

  • Branching Strategies: Star-shaped PEG derivatives may reduce viscosity and improve drug loading .

  • Enzyme-Cleavable Linkers: Incorporating protease-sensitive sites for controlled drug release .

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